molecular formula C42H57N9O9 B10855218 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Cat. No.: B10855218
M. Wt: 832.0 g/mol
InChI Key: YAJPGWCDYDATRI-DIUSPMSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRV055 is a G-protein-biased agonist that acts as a Gq-biased ligand of the angiotensin II receptor type 1 (AT1R). This compound is known for its efficacy in stimulating cellular Gq-mediated signaling, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRV055 involves the use of specific peptide synthesis techniques. The compound is typically synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of TRV055 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the synthesis of multiple peptides simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

TRV055 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols or amines .

Scientific Research Applications

TRV055 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study G-protein-coupled receptor (GPCR) signaling pathways.

    Biology: Helps in understanding cellular signaling mechanisms and receptor-ligand interactions.

    Medicine: Potential therapeutic applications in cardiovascular diseases due to its role in modulating angiotensin II receptor signaling.

    Industry: Used in the development of new drugs and therapeutic agents targeting GPCRs

Mechanism of Action

TRV055 exerts its effects by acting as a Gq-biased ligand of the angiotensin II receptor type 1 (AT1R). This interaction stimulates cellular Gq-mediated signaling pathways, leading to the activation of downstream effectors such as phospholipase C (PLC) and the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger the release of calcium ions from intracellular stores and activate protein kinase C (PKC), resulting in various cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TRV055

TRV055 is unique due to its high efficacy in stimulating Gq-mediated signaling compared to other ligands. It has a greater than 10-fold increase in allosteric coupling to Gq compared to angiotensin II, making it a valuable tool for studying GPCR signaling and developing new therapeutic agents .

Properties

Molecular Formula

C42H57N9O9

Molecular Weight

832.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C42H57N9O9/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60)/t25-,30-,31-,32-,33-,35-,36-/m0/s1

InChI Key

YAJPGWCDYDATRI-DIUSPMSXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN

Origin of Product

United States

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